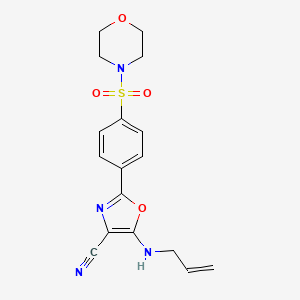

![molecular formula C19H24N4 B2897033 N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890630-23-6](/img/structure/B2897033.png)

N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

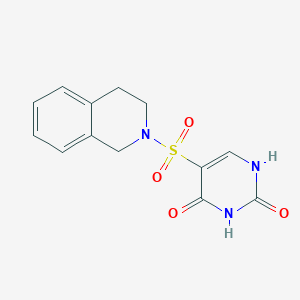

“N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C19H24N4 . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step regioselective synthetic strategy . The process begins with the reaction of enaminonitriles with hydrazine hydrate to obtain 3-aminopyrazoles. These aminopyrazoles are then reacted with formylated acetophenones under reflux at 60°C, assisted by KHSO4 in aqueous media, to form regioselectively 3,7-diarylpyrazolo[1,5-a]pyrimidines and 3,6-diarylpyrazolo[1,5-a]pyrimidine-7-amines .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines have been widely studied . Various synthetic methodologies have been employed, most of which involve classical conditions .Physical And Chemical Properties Analysis

The molecular formula of “N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is C19H24N4 . Its average mass is 308.421 Da and its monoisotopic mass is 308.200104 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Medicinal Chemistry

Antimicrobial and Antitumor Activities : Research led by Hassaneen et al. (2019) explored the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives, revealing compound 9a's significant antibacterial efficiency. Furthermore, in vitro antitumor screening against various cancer cell lines, including MCF7, HepG2, and HCT-116, identified potent compounds, showcasing potential applications in cancer therapy (Hassaneen et al., 2019).

Nonsteroidal Anti-inflammatory Properties : A study on pyrazolo[1,5-a]pyrimidines by Auzzi et al. (1983) found certain derivatives to exhibit significant anti-inflammatory activity without ulcerogenic effects, suggesting a potential for developing safer nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).

Pharmacological Studies

Adenosine Receptor Antagonism : Squarcialupi et al. (2014) investigated 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, discovering compounds with dual hA1/hA(2A) receptor antagonist activity. This research highlights the potential of these compounds in designing new therapeutics targeting adenosine receptors, which are implicated in various neurological disorders (Squarcialupi et al., 2014).

Phosphodiesterase 1 Inhibition : Another study focused on the synthesis and evaluation of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors. One of the compounds, ITI-214, showed picomolar inhibitory potency and is currently in clinical development for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, indicating the role of these compounds in CNS disorders (Li et al., 2016).

Organic Synthesis and Chemical Biology

- Building Blocks for Novel Compounds : Research by Riyadh (2011) utilized enaminones to synthesize substituted pyrazoles with notable antitumor and antimicrobial activities. These findings underscore the versatility of pyrazolo[1,5-a]pyrimidin-7-amine derivatives as precursors in the synthesis of compounds with potential therapeutic applications (Riyadh, 2011).

Wirkmechanismus

While the specific mechanism of action for “N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is not mentioned in the available data, pyrazolo[1,5-a]pyrimidines are known to have multiple pharmacological activities . They have been found to block the proliferation of various cancer cell lines and are known to be good inhibitors of KDR kinase and COX-2 .

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have potential applications in the development of new drugs, particularly in the field of cancer treatment . Future research will likely focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, with the aim of designing more efficient drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Eigenschaften

IUPAC Name |

N-(2-methylpropyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4/c1-13(2)11-20-18-10-17(14(3)4)22-19-16(12-21-23(18)19)15-8-6-5-7-9-15/h5-10,12-14,20H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEXMCVFTGRQLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2896957.png)

![(Z)-3-butyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2896964.png)

![5-[(Methylamino)methyl]pyrrolidin-2-one](/img/structure/B2896966.png)

![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2896968.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine](/img/structure/B2896970.png)